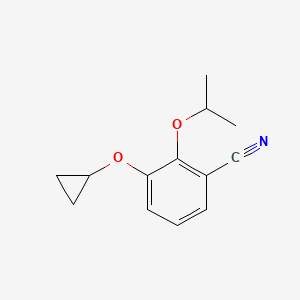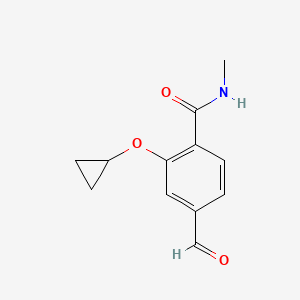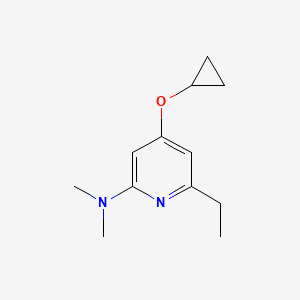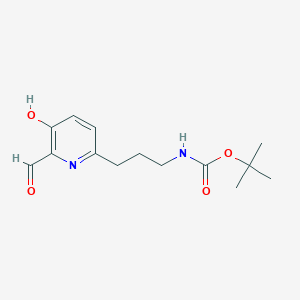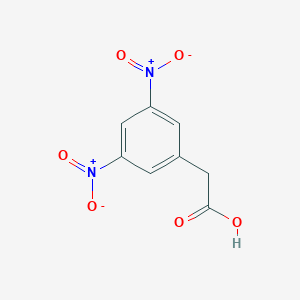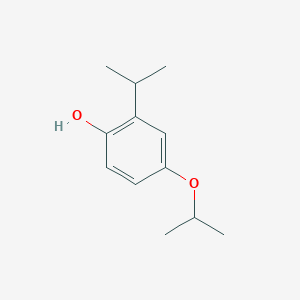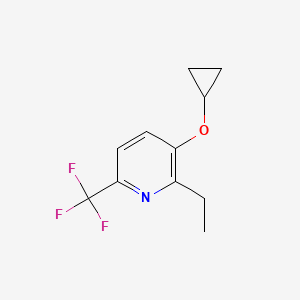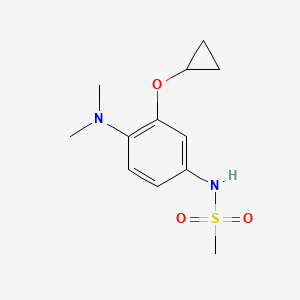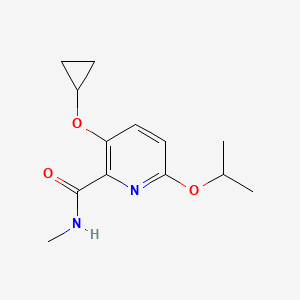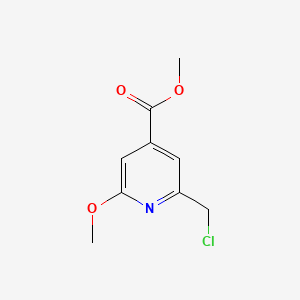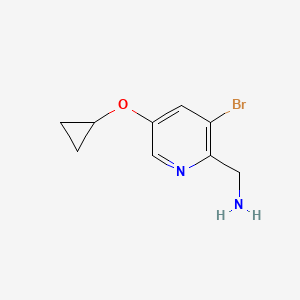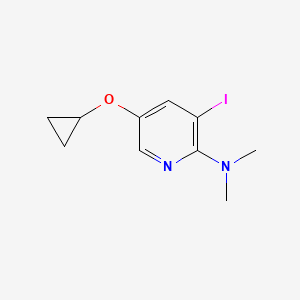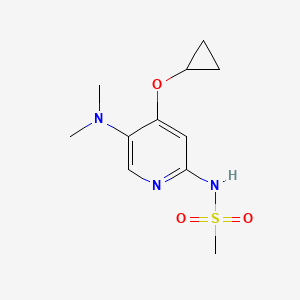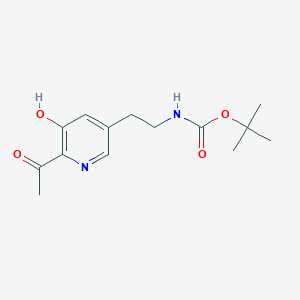
Tert-butyl 2-(6-acetyl-5-hydroxypyridin-3-YL)ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(6-acetyl-5-hydroxypyridin-3-YL)ethylcarbamate is a chemical compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol . This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a hydroxypyridinyl moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of Tert-butyl 2-(6-acetyl-5-hydroxypyridin-3-YL)ethylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with a suitable pyridine derivative under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Tert-butyl 2-(6-acetyl-5-hydroxypyridin-3-YL)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
Tert-butyl 2-(6-acetyl-5-hydroxypyridin-3-YL)ethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a protecting group for amines in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(6-acetyl-5-hydroxypyridin-3-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxypyridinyl moiety can interact with enzymes and receptors, modulating their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The carbamate group can act as a prodrug, releasing the active amine upon hydrolysis .
Comparison with Similar Compounds
Tert-butyl 2-(6-acetyl-5-hydroxypyridin-3-YL)ethylcarbamate can be compared with similar compounds such as:
Tert-butyl 2-(5-acetyl-6-hydroxypyridin-3-YL)ethylcarbamate: This compound has a similar structure but with different positions of the acetyl and hydroxyl groups, leading to variations in reactivity and biological activity.
Tert-butyl carbamate: A simpler compound that serves as a precursor in the synthesis of more complex carbamates and is used as a protecting group for amines.
The unique combination of functional groups in this compound makes it a
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(6-acetyl-5-hydroxypyridin-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-9(17)12-11(18)7-10(8-16-12)5-6-15-13(19)20-14(2,3)4/h7-8,18H,5-6H2,1-4H3,(H,15,19) |
InChI Key |
XNERMPPJJJZVJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)CCNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


